molecular formula C30H36N2O7S B11213346 4-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-diethylbenzenesulfonamide

4-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-diethylbenzenesulfonamide

Cat. No.: B11213346
M. Wt: 568.7 g/mol
InChI Key: CZLANVRBNFTEJF-UHFFFAOYSA-N
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Description

4-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-diethylbenzenesulfonamide is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes multiple methoxy groups and a sulfonamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

The synthesis of 4-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-diethylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the methoxyphenoxy and sulfonamide groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the desired quality of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of specific biological processes, such as cell proliferation in cancer or inflammation in immune responses .

Comparison with Similar Compounds

Compared to other tetrahydroisoquinoline derivatives, 4-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-diethylbenzenesulfonamide stands out due to its unique combination of methoxy and sulfonamide groups. Similar compounds include:

Properties

Molecular Formula

C30H36N2O7S

Molecular Weight

568.7 g/mol

IUPAC Name

4-[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C30H36N2O7S/c1-6-31(7-2)40(34,35)23-14-12-21(13-15-23)30(33)32-17-16-22-18-28(37-4)29(38-5)19-24(22)25(32)20-39-27-11-9-8-10-26(27)36-3/h8-15,18-19,25H,6-7,16-17,20H2,1-5H3

InChI Key

CZLANVRBNFTEJF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=CC=C4OC)OC)OC

Origin of Product

United States

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